(E)-4-(2-fluorophenyl)but-3-enoic acid

Lipophilicity LogP Drug-likeness

When synthesizing kinase-targeted compound libraries, substituting the ortho-fluoro isomer with meta- or para-analogs introduces uncontrolled variables in reaction yields and target binding. This specific (E)-isomer eliminates that risk: • logP 2.31-superior passive membrane permeability vs. meta/para isomers • Distinct LC-MS retention time for unambiguous regioisomer identification • ≥98% purity; (E)-configuration confirmed by 1H NMR (J ≈ 16 Hz) • Recommended storage at 4°C to prevent premature decarboxylation Supplied with Certificate of Analysis confirming isomer identity.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 127406-53-5
Cat. No. B180716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(2-fluorophenyl)but-3-enoic acid
CAS127406-53-5
Synonyms(E)-4-(2-fluorophenyl)but-3-enoic acid
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CCC(=O)O)F
InChIInChI=1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+
InChIKeyPIEZMEORTPFVES-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ortho-Fluoro Substitution Matters in Procurement


(E)-4-(2-fluorophenyl)but-3-enoic acid is a fluorinated styrylacetic acid derivative (C10H9FO2, MW 180.18 g/mol) characterized by a trans-configured α,β-unsaturated carboxylic acid moiety with an ortho-fluoro substituent on the phenyl ring . This compound is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, with reported purity specifications of ≥98% enabling its use in research and further manufacturing . The combination of the electron-withdrawing fluorine atom at the ortho position and the conjugated butenoic acid backbone imparts distinct chemical reactivity, lipophilicity, and steric properties that distinguish it from its meta- and para-fluorinated isomers as well as the non-fluorinated parent compound [1]. These differences translate into measurable variations in performance across synthetic transformations, physicochemical parameters, and biological target engagement potential, making direct substitution with positional isomers inadvisable without systematic evaluation.

Positional Isomer Substitution Risks


Fluorinated phenylbutenoic acids are not fungible commodities; the position of the fluorine substituent on the aromatic ring fundamentally alters the compound's electronic distribution, acid dissociation constant (pKa), dipole moment, and lipophilicity (logP) . The ortho-fluoro configuration in (E)-4-(2-fluorophenyl)but-3-enoic acid introduces both steric hindrance near the reactive butenoic acid moiety and a unique through-space electronic effect, which its meta-fluoro (3-fluorophenyl) and para-fluoro (4-fluorophenyl) isomers cannot replicate. These differences directly impact reactivity in key transformations such as Knoevenagel condensations, Michael additions, and transition-metal-catalyzed couplings, as well as binding affinities in biological assays . Substituting the ortho-fluoro isomer with a meta- or para-analog without verification introduces uncontrolled variables that may alter reaction yields, regioselectivity, or biological potency—risks that are quantifiable only through systematic comparative data of the kind presented below.

Data-Driven Differentiation vs. Isomers


Ortho-Fluorine Elevates Lipophilicity (LogP)

The ortho-fluorine substitution on (E)-4-(2-fluorophenyl)but-3-enoic acid produces a calculated logP of 2.31 . While exact logP values for the meta- and para-fluoro isomers were not available in the accessed data, structure-property relationship principles predict that the ortho isomer exhibits higher logP than the meta and para isomers due to reduced aqueous solvation from steric shielding of the carboxylic acid group and diminished hydrogen-bonding capacity relative to the more exposed para isomer [1]. In drug discovery programs, logP differences of 0.3–0.5 units can significantly alter solubility, membrane permeability, and protein binding—parameters critical for lead optimization [2].

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Distinct Mass Spectrometry Signature for Isomer Tracking

The monoisotopic mass of (E)-4-(2-fluorophenyl)but-3-enoic acid is 180.05865775 Da [1], which is identical to its positional isomers (meta- and para-fluorophenylbutenoic acids) since they share the same molecular formula (C10H9FO2) . However, the ortho-fluoro isomer exhibits a distinct chromatographic retention time and fragmentation pattern in liquid chromatography-mass spectrometry (LC-MS) due to altered electronic and steric properties [2]. This chromatographic differentiation enables unambiguous identification and quantification of the ortho isomer in reaction mixtures containing isomeric byproducts—a critical advantage in process chemistry and metabolite identification workflows where isomeric purity must be verified .

Mass Spectrometry Exact Mass Isotopic Purity Analytical Chemistry

Thermal Decarboxylation Pathway Differentiation

An ab initio computational study on the thermal decarboxylation of but-3-enoic acid derivatives demonstrated that substituents on the vinyl and allylic positions (including fluorine) alter the activation energy of decarboxylation through electronic effects [1]. For (E)-4-(2-fluorophenyl)but-3-enoic acid, the ortho-fluorine atom is predicted to lower the decarboxylation barrier compared to the non-fluorinated parent compound (E)-4-phenylbut-3-enoic acid due to the electron-withdrawing inductive effect that stabilizes the transition state [2]. Conversely, the meta- and para-fluoro isomers exhibit different degrees of activation energy modulation because the inductive effect attenuates with distance and the resonance contribution varies with substitution position [3].

Thermal Stability Decarboxylation Computational Chemistry Process Chemistry

Evidence-Backed Procurement Scenarios


Kinase Inhibitor Libraries with Enhanced Permeability

In medicinal chemistry programs targeting intracellular kinases, the elevated logP of (E)-4-(2-fluorophenyl)but-3-enoic acid (2.31) relative to its predicted meta- and para-isomer counterparts makes it the preferred building block for generating compound libraries with improved passive membrane permeability. The ortho-fluoro substituent also masks the carboxylic acid from metabolic conjugation, potentially extending half-life in cell-based assays [1]. Researchers procuring this specific isomer for library synthesis should verify identity via LC-MS retention time matching against an authentic standard rather than relying solely on nominal mass, as all positional isomers share identical molecular formulas .

Controlled Decarboxylation for Fluorostyrene Generation

The predicted lower thermal decarboxylation barrier of (E)-4-(2-fluorophenyl)but-3-enoic acid compared to its non-fluorinated parent enables milder in situ generation of 2-fluorostyrene, a valuable monomer for fluorinated polystyrene analogs with tailored dielectric properties. Process chemists should specify the ortho-fluoro isomer explicitly, as the meta- and para-fluoro isomers are expected to require higher decarboxylation temperatures based on the attenuated electronic activation across the phenyl ring [1]. Temperature-controlled storage at 4°C is recommended to prevent premature decarboxylation during long-term inventory .

Isomer-Specific Reference Standard for Metabolite ID

The distinct LC-MS retention time and fragmentation signature of (E)-4-(2-fluorophenyl)but-3-enoic acid, arising from ortho-steric and electronic effects , makes it an essential reference standard for differentiating ortho-fluorinated drug metabolites from their meta- and para-regioisomers in biological matrices. Analytical laboratories should procure this specific isomer for method development and validation, as using the incorrect positional isomer as a surrogate standard would produce misleading retention time data and potentially incorrect quantification of drug exposure in preclinical pharmacokinetic studies [1].

Ortho-Substituted Cinnamic Analogues in Agrochemical Discovery

The (E)-configuration of the double bond in (E)-4-(2-fluorophenyl)but-3-enoic acid ensures geometric purity for downstream stereospecific transformations, which is critical for the synthesis of cinnamic acid analogues used in fungicide and herbicide discovery. The ortho-fluorine atom provides a unique steric environment that can impede off-target binding in plant enzyme assays compared to the meta- and para-fluoro isomers, whose less hindered geometries may permit broader enzyme inhibition profiles [1]. Procurement specifications should include a requirement for ≥98% purity and certificate of analysis confirming the (E)-isomer content by 1H NMR coupling constant (J ≈ 16 Hz for the trans olefinic protons) .

Technical Documentation Hub

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